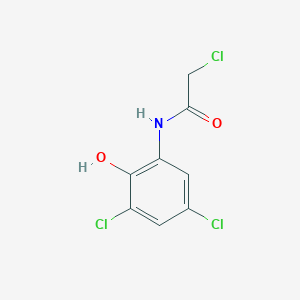
2'-Hydroxy-2,3',5'-trichloroacetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxy-2,3’,5’-trichloroacetanilide is a chemical compound with the molecular formula C8H6Cl3NO2 and a molecular weight of 254.502 g/mol It is a trichlorinated derivative of acetanilide, characterized by the presence of hydroxyl and trichloro groups attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-2,3’,5’-trichloroacetanilide typically involves the chlorination of acetanilide derivatives. One common method includes the reaction of 2’-hydroxyacetanilide with chlorine gas under controlled conditions to introduce the trichloro groups at the 2, 3’, and 5’ positions of the aromatic ring . The reaction is usually carried out in the presence of a suitable solvent, such as chloroform or carbon tetrachloride, and at a temperature range of 0-25°C to ensure selective chlorination.
Industrial Production Methods
Industrial production of 2’-Hydroxy-2,3’,5’-trichloroacetanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-2,3’,5’-trichloroacetanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The trichloro groups can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent like ethanol are employed.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted acetanilide derivatives with various functional groups.
Scientific Research Applications
2’-Hydroxy-2,3’,5’-trichloroacetanilide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-2,3’,5’-trichloroacetanilide involves its interaction with specific molecular targets and pathways. The hydroxyl and trichloro groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
2’-Hydroxy-2,3’,5’-trichloroacetanilide can be compared with other trichlorinated acetanilide derivatives, such as:
- 2,2,2-Trichloroacetanilide
- 2,3’,5’-Trichloroacetanilide
- 2,2’,5’-Trichloroacetanilide
- 2’,4’,5’-Trichloroacetanilide
- 2,3’,4’-Trichloroacetanilide
- 2,2’,4’-Trichloroacetanilide
- 2,2’,3’-Trichloroacetanilide
These compounds share similar structural features but differ in the position and number of chlorine atoms, which can influence their chemical properties and reactivity . The uniqueness of 2’-Hydroxy-2,3’,5’-trichloroacetanilide lies in the specific arrangement of the hydroxyl and trichloro groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
99779-13-2 |
|---|---|
Molecular Formula |
C8H6Cl3NO2 |
Molecular Weight |
254.5 g/mol |
IUPAC Name |
2-chloro-N-(3,5-dichloro-2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H6Cl3NO2/c9-3-7(13)12-6-2-4(10)1-5(11)8(6)14/h1-2,14H,3H2,(H,12,13) |
InChI Key |
WYWYRTNJPLOBPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1NC(=O)CCl)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















